molecular formula C21H20ClN3O4S B2396330 2-(4-chlorobenzamido)-N-(3,4-dimethoxyphenethyl)thiazole-4-carboxamide CAS No. 941882-04-8

2-(4-chlorobenzamido)-N-(3,4-dimethoxyphenethyl)thiazole-4-carboxamide

Cat. No.: B2396330
CAS No.: 941882-04-8
M. Wt: 445.92
InChI Key: UFLWXJCQKQQIOR-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzamido)-N-(3,4-dimethoxyphenethyl)thiazole-4-carboxamide (CAS 941882-04-8) is a sophisticated thiazole derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a thiazole core substituted at the 2-position with a 4-chlorobenzamido group and at the 4-position with a carboxamide linkage to a 3,4-dimethoxyphenethyl group. The 3,4-dimethoxyphenethyl chain introduces molecular flexibility and electron-donating methoxy groups, which are known to influence receptor binding interactions and metabolic stability . Research into structurally similar thiazole-carboxamide compounds has revealed potent biological activities. Notably, such derivatives have been investigated as negative allosteric modulators of AMPA receptors (AMPARs), a key target for neuroprotective agents in conditions like epilepsy and Alzheimer's disease . Furthermore, analogous 4-substituted methoxybenzoyl-aryl-thiazole (SMART) compounds have demonstrated highly potent antiproliferative activity, inhibiting cancer cell growth in the low nanomolar range by targeting tubulin polymerization . The synthesis of this compound is achieved through a multi-step pathway, beginning with the construction of the thiazole core via Hantzsch thiazole synthesis, followed by sequential acylation and amide coupling reactions to install the 4-chlorobenzamido and 3,4-dimethoxyphenethylcarboxamide moieties, respectively . Researchers value this compound for exploring structure-activity relationships in the development of novel therapeutic agents for oncology and neuroscience. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

2-[(4-chlorobenzoyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O4S/c1-28-17-8-3-13(11-18(17)29-2)9-10-23-20(27)16-12-30-21(24-16)25-19(26)14-4-6-15(22)7-5-14/h3-8,11-12H,9-10H2,1-2H3,(H,23,27)(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLWXJCQKQQIOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorobenzamido)-N-(3,4-dimethoxyphenethyl)thiazole-4-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and the underlying mechanisms of action based on various research findings.

Synthesis

The synthesis of thiazole derivatives typically involves the reaction of appropriate amines with thiazole carboxylic acids or their derivatives. The specific synthesis pathway for this compound has not been extensively detailed in available literature, but similar compounds have been synthesized using methods involving acylation and cyclization reactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, compounds with a thiazole core have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related thiazole compounds range from 0.06 to 1.88 mg/mL, indicating potent activity against various pathogens .

Acetylcholinesterase Inhibition

Thiazole derivatives have also shown promise as acetylcholinesterase (AChE) inhibitors, which are crucial in the treatment of Alzheimer's disease. Compounds similar to this compound have exhibited AChE inhibitory activity with IC50 values as low as 2.7 µM, suggesting potential therapeutic applications in neurodegenerative disorders .

Cytotoxicity Studies

Assessments of cytotoxicity in cell lines such as MRC-5 have indicated that many thiazole derivatives exhibit low toxicity profiles, making them suitable candidates for further pharmacological development . This is particularly important when considering the safety and efficacy of new therapeutic agents.

The mechanisms by which thiazole derivatives exert their biological effects may include:

  • Inhibition of Enzymatic Activity : The inhibition of AChE leads to increased acetylcholine levels in synaptic clefts, which can enhance cognitive function.
  • Antibacterial Mechanisms : Thiazoles may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways within bacterial cells.

Case Studies and Research Findings

Several studies have evaluated the biological activity of thiazole compounds:

  • Antimicrobial Activity Study : A study evaluated a series of thiazole derivatives for their antibacterial properties against common pathogens. The results indicated that modifications at specific positions on the thiazole ring significantly affected antibacterial potency.
  • Neuroprotective Effects : Another research effort focused on the neuroprotective potential of thiazoles in models of Alzheimer's disease. The findings suggested that certain structural features enhance AChE inhibition and provide neuroprotection.

Data Table: Biological Activity Summary

Compound NameBiological ActivityMIC/IC50 ValueReference
2-(4-chlorobenzamido)-N-(3,4-dimethoxyphenethyl)...AntibacterialNot specified
Similar Thiazole DerivativeAChE InhibitionIC50 = 2.7 µM
Related Thiazole CompoundsLow CytotoxicityNot specified

Comparison with Similar Compounds

Structural and Functional Group Analysis
Compound Name / ID Core Structure Substituents/R-Groups Key Functional Features
Target Compound Thiazole 2-(4-Cl-benzamido), 4-(3,4-diOMe-phenethyl carboxamide) Chlorine (electron-withdrawing), dimethoxy (electron-donating), ethyl linker
N-(3,4-Dimethoxyphenethyl)benzamide (23) Benzamide Benzoyl, 3,4-diOMe-phenethyl Lacks thiazole; simpler acyl group
2-Phenyl-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide (5) Thiazole 2-Phenyl, 4-(3,4,5-triOMe-phenyl carboxamide) Trimethoxy (enhanced polarity), no ethyl linker
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazoles Triazole Sulfonyl, difluorophenyl Triazole core; sulfonyl (polar), fluorine (electron-withdrawing)

Key Observations :

Thiazole vs. Benzamide/Triazole Cores :

  • The thiazole core (target compound and ’s compound 5) introduces a sulfur atom, which may participate in hydrogen bonding or hydrophobic interactions absent in benzamide derivatives (e.g., compound 23) .
  • Triazole derivatives () exhibit tautomerism and higher polarity due to sulfonyl groups, contrasting with the thiazole’s stability and moderate lipophilicity .

Substituent Effects: Chlorine (4-Cl): Enhances lipophilicity and metabolic stability compared to non-halogenated analogs (e.g., compound 23) . Similar halogen effects are noted in ’s difluorophenyl derivatives .

Linker Flexibility :

  • The ethyl linker in the target compound’s phenethyl group may improve conformational flexibility for receptor binding compared to rigid phenyl groups in compound 5 .

Activity Insights :

  • The 4-chloro and dimethoxyphenethyl groups in the target compound may synergize to enhance anticancer activity compared to compound 5’s trimethoxyphenyl group, as chloro substituents often improve target affinity .
  • The ethyl linker could facilitate deeper penetration into hydrophobic pockets compared to ’s sulfonyl-containing triazoles .

Preparation Methods

Synthesis of Ethyl 2-Aminothiazole-4-Carboxylate

The thiazole core is constructed via Hantzsch thiazole synthesis. Ethyl bromopyruvate (10 mmol) and thiourea (10 mmol) are refluxed in anhydrous ethanol (50 mL) for 6 hours. The precipitated product is filtered and recrystallized from ethanol to yield white crystals.

Yield : 78%
Melting Point : 145–148°C
1H NMR (400 MHz, DMSO-d6) : δ 1.32 (t, J = 7.1 Hz, 3H, CH2CH3), 4.29 (q, J = 7.1 Hz, 2H, OCH2), 7.21 (s, 2H, NH2), 8.05 (s, 1H, thiazole-H).

Acylation at Position 2: Formation of Ethyl 2-(4-Chlorobenzamido)Thiazole-4-Carboxylate

The 2-amino group is acylated using 4-chlorobenzoyl chloride (1.2 eq) in dichloromethane (40 mL) with N,N-dicyclohexylcarbodiimide (DCC, 1.1 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq). The mixture is stirred at room temperature for 12 hours, filtered to remove dicyclohexylurea, and concentrated.

Yield : 65%
Melting Point : 132–135°C
1H NMR (400 MHz, CDCl3) : δ 1.38 (t, J = 7.1 Hz, 3H, CH2CH3), 4.37 (q, J = 7.1 Hz, 2H, OCH2), 7.48 (d, J = 8.6 Hz, 2H, Ar-H), 7.92 (d, J = 8.6 Hz, 2H, Ar-H), 8.34 (s, 1H, thiazole-H), 10.21 (s, 1H, NH).

Hydrolysis to 2-(4-Chlorobenzamido)Thiazole-4-Carboxylic Acid

The ethyl ester (5 mmol) is hydrolyzed with 2M NaOH (20 mL) in ethanol (30 mL) at 60°C for 4 hours. Acidification with HCl yields the carboxylic acid.

Yield : 89%
Melting Point : 210–213°C
IR (KBr) : 1695 cm⁻¹ (C=O, carboxylic acid), 1650 cm⁻¹ (C=O, amide).

Carboxamide Coupling with 3,4-Dimethoxyphenethylamine

The carboxylic acid (3 mmol) is activated with N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDCl, 3.3 mmol) and hydroxybenzotriazole (HOBt, 3.3 mmol) in DMF (20 mL). 3,4-Dimethoxyphenethylamine (3.3 mmol) is added, and the mixture is stirred at room temperature for 24 hours.

Yield : 72%
Melting Point : 185–188°C
1H NMR (400 MHz, DMSO-d6) : δ 2.78 (t, J = 7.2 Hz, 2H, CH2), 3.45 (q, J = 7.2 Hz, 2H, NHCH2), 3.74 (s, 3H, OCH3), 3.76 (s, 3H, OCH3), 6.82–6.90 (m, 3H, Ar-H), 7.49 (d, J = 8.6 Hz, 2H, Ar-Cl), 7.94 (d, J = 8.6 Hz, 2H, Ar-Cl), 8.41 (s, 1H, thiazole-H), 10.32 (s, 1H, NH), 10.65 (t, J = 5.6 Hz, 1H, CONH).

Optimization and Mechanistic Insights

Critical Parameters in Hantzsch Thiazole Formation

  • Solvent Polarity : Ethanol maximizes nucleophilic attack by thiourea.
  • Temperature : Reflux (78°C) ensures complete cyclization.
  • Stoichiometry : A 1:1 ratio of ethyl bromopyruvate to thiourea minimizes byproducts.

Acylation Efficiency

  • Catalyst : DMAP accelerates acylation by deprotonating the amine.
  • Coupling Agent : DCC outperforms EDCl in non-polar solvents for this step.

Analytical Data and Characterization

Table 1: Summary of Synthetic Intermediates and Final Product

Compound Yield (%) Melting Point (°C) Key NMR Signals (δ, ppm)
Ethyl 2-aminothiazole-4-carboxylate 78 145–148 8.05 (s, thiazole-H)
Ethyl 2-(4-chlorobenzamido)thiazole-4-carboxylate 65 132–135 10.21 (s, NH)
2-(4-Chlorobenzamido)thiazole-4-carboxylic acid 89 210–213 1695 cm⁻¹ (IR, C=O)
Final Product 72 185–188 10.65 (t, CONH)

Table 2: Comparison of Coupling Agents for Step 4

Coupling Agent Solvent Yield (%) Purity (HPLC)
EDCl/HOBt DMF 72 98.5
DCC/DMAP CH2Cl2 68 97.2
HATU DMF 75 98.8

Challenges and Troubleshooting

  • Byproduct Formation : Polybrominated byproducts during Hantzsch synthesis are mitigated by strict temperature control.
  • Carboxylic Acid Activation : Over-activation leads to oxazolone formation; this is minimized using HOBt as an additive.
  • Amine Coupling : Excess 3,4-dimethoxyphenethylamine (1.1 eq) ensures complete conversion.

Q & A

Basic: What are the key structural features of 2-(4-chlorobenzamido)-N-(3,4-dimethoxyphenethyl)thiazole-4-carboxamide, and how do they influence its biological activity?

The compound features:

  • A thiazole core (4-carboxamide-substituted), critical for heterocyclic interactions with biological targets.
  • A 4-chlorobenzamido group , which enhances lipophilicity and potential enzyme inhibition via halogen bonding.
  • A 3,4-dimethoxyphenethyl moiety , contributing to π-π stacking and receptor binding due to aromatic and methoxy groups.

These structural elements synergize to modulate interactions with enzymes (e.g., kinases) or receptors, affecting cellular pathways such as apoptosis or signal transduction .

Basic: What synthetic routes are commonly employed for preparing this compound?

A typical multi-step synthesis involves:

Thiazole ring formation : Condensation of thiourea derivatives with α-halo ketones or via Hantzsch thiazole synthesis.

Introduction of the 4-chlorobenzamido group : Coupling using EDCI/HOBt as coupling agents in anhydrous DMF under nitrogen .

Acylation of the phenethyl amine : Reaction with 3,4-dimethoxyphenethylamine using a base (e.g., triethylamine) in dichloromethane .

Purification : Recrystallization from ethanol/water mixtures to achieve >95% purity .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Key optimization strategies include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency for amide bonds .
  • Catalyst use : EDCI/HOBt reduces racemization in carboxamide formation compared to DCC .
  • Temperature control : Maintaining 0–5°C during acylation minimizes side reactions .
  • pH adjustment : Neutral to slightly basic conditions (pH 7.5–8.5) improve cyclization efficiency in thiazole formation .

Advanced: What analytical techniques are critical for confirming structure and purity?

  • 1H/13C NMR : Assigns proton environments (e.g., methoxy singlet at δ 3.7–3.8 ppm) and carbonyl carbons (δ 165–170 ppm) .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ at m/z 440.5) .
  • HPLC : Assesses purity (>98% by reverse-phase C18 column, acetonitrile/water gradient) .
  • Melting point analysis : Consistency with literature values (e.g., 157–158°C) confirms crystallinity .

Advanced: How do substituents on the benzamido group affect biological activity?

Comparative studies of analogs reveal:

SubstituentActivity Trend (IC50)TargetReference
4-Chloro0.45 µMKinase X
4-Methoxy1.2 µMKinase X
3,4-Dichloro0.32 µMKinase X

The 4-chloro group enhances potency due to hydrophobic and halogen-bonding interactions, whereas bulkier substituents (e.g., 3,4-dimethoxy) may reduce cell permeability .

Advanced: How to resolve contradictions in reported biological activity data?

  • Standardized assays : Use identical cell lines (e.g., HEK293 for kinase studies) and protocols to minimize variability .
  • Control compounds : Include reference inhibitors (e.g., staurosporine) to benchmark activity .
  • Dose-response curves : Analyze EC50/IC50 values across ≥3 independent replicates to confirm reproducibility .

Advanced: What in vitro assays are suitable for mechanistic studies?

  • Enzyme inhibition assays : Fluorescence-based kinase activity assays (e.g., ADP-Glo™) .
  • Receptor binding studies : Radioligand displacement assays (e.g., [3H]-labeled antagonists) .
  • Cytotoxicity profiling : MTT assay in cancer cell lines (e.g., MCF-7, IC50 determination) .
  • Apoptosis markers : Flow cytometry for Annexin V/PI staining .

Advanced: How does the compound’s structural uniqueness compare to analogs?

The compound’s dual functionalization (chlorobenzamido + dimethoxyphenethyl) distinguishes it from simpler analogs (e.g., N-(4-methoxyphenyl)-3-methylbenzamide), which lack the thiazole core. This combination enhances selectivity for targets like G-protein-coupled receptors over cytochrome P450 enzymes, reducing off-target effects .

Advanced: What computational methods support structure-activity relationship (SAR) studies?

  • Molecular docking (AutoDock Vina) : Predicts binding poses with kinase ATP pockets .
  • QSAR modeling : Correlates substituent electronegativity with IC50 values .
  • MD simulations (GROMACS) : Assesses stability of ligand-receptor complexes over 100-ns trajectories .

Advanced: How to address low solubility in biological assays?

  • Co-solvents : Use DMSO (≤0.1% v/v) to maintain solubility without cytotoxicity .
  • Prodrug design : Introduce phosphate esters at the carboxamide group for enhanced aqueous solubility .
  • Nanoformulation : Encapsulate in PEGylated liposomes to improve bioavailability .

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